molecular formula C9H10N2O2 B2918654 N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide CAS No. 2152846-09-6

N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide

Cat. No. B2918654
CAS RN: 2152846-09-6
M. Wt: 178.191
InChI Key: OAQPPSKXCOVYTQ-UHFFFAOYSA-N
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Description

“N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” is a chemical compound . It is related to a series of compounds that have been synthesized and evaluated for their biological activity . These compounds have shown moderate to excellent in vitro α-glucosidase inhibitory activity .


Synthesis Analysis

The synthesis of related compounds involves a series of reactions . For example, a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized . The compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” can be analyzed using techniques such as 1H-NMR and 13C-NMR . For example, a related compound was characterized using 1H-NMR (500 MHz, CDCl3) and 13C-NMR (125 MHz, CDCl3) .


Chemical Reactions Analysis

The chemical reactions involving “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” and related compounds can be analyzed based on their reactivity . For instance, a Diels–Alder reaction was used in the synthesis of related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” can be determined using various techniques. For instance, the melting point of a related compound was found to be 213–215 °C .

Mechanism of Action

The mechanism of action of “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” and related compounds can be inferred from their biological activity. For example, these compounds have shown α-glucosidase inhibitory activity . This suggests that they could potentially be used in the management of type 2 diabetes by delaying glucose absorption .

Safety and Hazards

The safety and hazards associated with “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” and related compounds can be evaluated based on their cytotoxicity. For example, most of the synthesized compounds were found to be non-toxic to human cells .

Future Directions

The future directions for research on “N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide” and related compounds could involve further investigation of their biological activity and potential therapeutic applications. For instance, these compounds could be further evaluated for their potential as α-glucosidase inhibitors to manage postprandial hyperglycemia incidence .

properties

IUPAC Name

N-[(2-oxo-1H-pyridin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-2-8(12)11-6-7-4-3-5-10-9(7)13/h2-5H,1,6H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQPPSKXCOVYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide

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